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Compound of Interest |

3-Methoxy-4-[(4-
Compound Name: methoxyphenyl)methoxy]benzalde
hyde

Cat. No.: B1303873

A Spectroscopic Showdown: 3-Methoxy-4-[(4-
methoxyphenyl)methoxy]benzaldehyde vs.
Isovanillin

In the landscape of aromatic aldehydes, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a
well-characterized and versatile building block. This guide provides a comparative
spectroscopic analysis between isovanillin and the less documented 3-Methoxy-4-[(4-
methoxyphenyl)methoxy]benzaldehyde. The latter, a derivative of isovanillin where the
phenolic hydroxyl group is protected by a 4-methoxybenzyl ether, presents a more complex
spectroscopic profile. This document serves as a resource for researchers, scientists, and drug
development professionals, offering a side-by-side look at their key spectral features to aid in
identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isovanillin and 3-Methoxy-4-[(4-
methoxyphenyl)methoxy]benzaldehyde. It is important to note that a complete experimental
dataset for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is not readily available

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1303873?utm_src=pdf-interest
https://www.benchchem.com/product/b1303873?utm_src=pdf-body
https://www.benchchem.com/product/b1303873?utm_src=pdf-body
https://www.benchchem.com/product/b1303873?utm_src=pdf-body
https://www.benchchem.com/product/b1303873?utm_src=pdf-body
https://www.benchchem.com/product/b1303873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

in the public domain. Therefore, the data presented for this compound is a combination of data

from the closely related O-benzylvanillin and predicted values based on structural similarity.

Table 1: *H NMR Spectroscopic Data Comparison

Assignment

Isovanillin Chemical Shift (&
ppm)

3-Methoxy-4-[(4-
methoxyphenyl)methoxy]ben
zaldehyde Chemical Shift (o
ppm) (Predicted)

Aldehyde (-CHO)

9.83 (s, 1H)[1]

~9.85 (s, 1H)

Aromatic H (H-2)

7.44 (d, J=1.9 Hz, 1H)[1]

~7.50 (d, J=1.9 Hz, 1H)

Aromatic H (H-6)

7.42 (dd, J=8.8, 1.9 Hz, 1H)[1]

~7.45 (dd, J=8.4, 1.9 Hz, 1H)

Aromatic H (H-5)

6.97 (d, J=8.8 Hz, 1H)[1]

~7.05 (d, J=8.4 Hz, 1H)

Hydroxyl (-OH)

6.12 (s, 1H)[1]

Methoxy (-OCHs)

3.97 (s, 3H)[1]

~3.90 (s, 3H)

Benzyl (-OCH2Ar)

~5.15 (s, 2H)

Aromatic H (benzyl ring)

~7.30-7.40 (m, 2H)

Aromatic H (benzyl ring)

~6.90-7.00 (m, 2H)

Methoxy (-OCHs, benzyl ring)

~3.80 (s, 3H)

Solvent: CDCls. Data for
isovanillin is from experimental
sources. Data for 3-Methoxy-4-
[(4-
methoxyphenyl)methoxy]benz
aldehyde is predicted based
on the structure and data from

similar compounds.

Table 2: 3C NMR Spectroscopic Data Comparison
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3-Methoxy-4-[(4-
Isovanillin Chemical Shift (& methoxyphenyl)methoxy]ben

Assignment . .

ppm) zaldehyde Chemical Shift (o
ppm) (Predicted)

Aldehyde (C=0) 191.2[1] ~191.0

Aromatic C-OH 151.8[1] -

Aromatic C-O 147.1[1] ~153.0

Aromatic C 129.9[1] ~130.5

Aromatic CH 127.3[1] ~127.0

Aromatic CH 114.9 ~114.5

Aromatic CH 112.5 ~111.5

Methoxy (-OCH3) 56.4 ~56.0

Benzyl (-OCH:zAr) - ~71.0

Aromatic C (benzyl ring) - ~159.5

Aromatic C (benzyl ring) - ~129.0

Aromatic CH (benzyl ring) - ~128.5

Aromatic CH (benzyl ring) - ~114.0

Methoxy (-OCHs, benzyl ring) - ~55.5

Solvent: CDCls. Data for
isovanillin is from experimental
sources. Data for 3-Methoxy-4-
[(4-
methoxyphenyl)methoxy]benz
aldehyde is predicted based
on the structure and data from

similar compounds.

Table 3: Infrared (IR) Spectroscopy Data Comparison
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Isovanillin Wavenumber

Functional Group

3-Methoxy-4-
(phenylmethoxy)benzaldehy

(em™) de Wavenumber (cm™1)

O-H stretch (phenolic) 3300-3100 (broad) -

C-H stretch (aromatic) 3100-3000 3100-3000

C-H stretch (aldehyde) 2850-2750 2850-2750

C=0 stretch (aldehyde) ~1685 ~1690

C=C stretch (aromatic) 1600-1450 1600-1450

C-O stretch (aryl ether) 1270-1200 1270-1200

C-O stretch (benzyl ether) - ~1140

Sample preparation: KBr pellet
or thin film. Data for 3-
Methoxy-4-
(phenylmethoxy)benzaldehyde

is used as a proxy.

Table 4: Mass Spectrometry Data Comparison
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3-Methoxy-4-
Parameter Isovanillin (phenylmethoxy)benzaldehy
de
Molecular Formula CsHsOs C15H1403
Molecular Weight 152.15 g/mol 242.27 g/mol
m/z of Molecular lon (M) 152 242
Key Fragment lons (m/z) 151, 123, 95 151,91
lonization method: Electron
lonization (EI). Data for 3-
Methoxy-4-
(phenylmethoxy)benzaldehyde
is used as a proxy.
Table 5: UV-Visible Spectroscopy Data Comparison
_ Molar Absorptivity (€)
Compound Amax (nm) (Predicted) )
(Predicted)
Isovanillin ~230, ~275, ~310 Moderate to High

3-Methoxy-4-[(4-
methoxyphenyl)methoxylbenz ~230, ~280, ~315
aldehyde

Moderate to High

Solvent: Ethanol or Methanol.
The predicted values are
based on the typical
absorption of benzaldehyde

and phenolic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
o Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry NMR tube.

e Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

» 'H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the low natural abundance of
13C.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of
dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the
spectrum is recorded, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS).
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« lonization: Electron lonization (EI) is a common method for these types of molecules. In El,
the sample molecules in the gas phase are bombarded with a high-energy electron beam,
causing them to lose an electron and form a positively charged molecular ion (M™).

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure
that the absorbance falls within the linear range of the instrument (typically between 0.1 and
1.0).

e Instrument: A dual-beam UV-Vis spectrophotometer.

o Data Acquisition: The sample is placed in a quartz cuvette in the sample beam path, and a
reference cuvette containing the pure solvent is placed in the reference beam path. The
absorbance is scanned over a specific wavelength range (e.g., 200-400 nm).

Visualizations
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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Isovanillin

etabolized by

Potential Therapeutic
Effects

Aldehyde Oxidase (AO) Aldehyde Dehydrogenase (ALDH)

Produces

Isovanillic Acid

Metabolism of
Xenobiotics

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1303873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Biological activity of isovanillin as a selective inhibitor of aldehyde oxidase.[]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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